molecular formula C23H28N2O2 B2913198 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide CAS No. 946269-94-9

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

Cat. No. B2913198
CAS RN: 946269-94-9
M. Wt: 364.489
InChI Key: AFYJSBAMMBFCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide, also known as IBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBP is a small molecule that can easily penetrate cell membranes and interact with various proteins, making it a valuable tool for studying cellular processes and identifying potential drug targets.

Scientific Research Applications

Catalysis and Organic Synthesis

A study by Rakshit et al. (2011) presented a Rh(III)-catalyzed oxidative olefination via directed C-H bond activation of N-methoxybenzamides, showcasing a mild and efficient method for selective formation of valuable tetrahydroisoquinolinone products, which could potentially involve compounds similar to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide (Rakshit et al., 2011).

Medicinal Chemistry and Drug Design

Dehdashti et al. (2013) evaluated a cellular proliferative marker, which structurally relates to tetrahydroquinolinyl benzamides, for PET imaging in tumors. This study underlines the potential of such compounds in assessing tumor proliferation and contributing to oncological research (Dehdashti et al., 2013).

Organic Synthesis Techniques

Davoodnia et al. (2010) developed an efficient synthesis method for quinazolin-4(3H)-ones, showcasing the relevance of compounds like N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide in the synthesis of complex organic molecules (Davoodnia et al., 2010).

Pharmacology and Drug Metabolism

Umehara et al. (2009) identified human metabolites of a similar compound, highlighting the significance of such molecules in understanding drug metabolism and the development of novel therapeutic agents (Umehara et al., 2009).

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-4-5-17-6-8-18(9-7-17)23(27)24-20-11-12-21-19(14-20)10-13-22(26)25(21)15-16(2)3/h6-9,11-12,14,16H,4-5,10,13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYJSBAMMBFCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

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